![molecular formula C16H26O2Si B14302304 1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- CAS No. 116047-21-3](/img/structure/B14302304.png)
1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- is a chemical compound known for its unique structural properties and reactivity. This compound is characterized by the presence of a propanone group, a phenyl group, and a tert-butyldimethylsilyl (TBDMS) group. The TBDMS group is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The protected intermediate is then subjected to further reactions to introduce the propanone and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected alcohols or other functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: In the study of enzyme-catalyzed reactions where selective protection and deprotection of functional groups are required.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions at that site. The protecting group can be selectively removed under mild conditions, allowing for subsequent functionalization.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-
- 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 2-Propanone, 1-(acetyloxy)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Uniqueness
1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- is unique due to its combination of a propanone group, a phenyl group, and a TBDMS protecting group. This combination allows for selective protection and deprotection of hydroxyl groups, making it a valuable tool in organic synthesis.
Propiedades
Número CAS |
116047-21-3 |
|---|---|
Fórmula molecular |
C16H26O2Si |
Peso molecular |
278.46 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H26O2Si/c1-13(12-18-19(5,6)16(2,3)4)15(17)14-10-8-7-9-11-14/h7-11,13H,12H2,1-6H3 |
Clave InChI |
IZQBKDFGLZYNCP-UHFFFAOYSA-N |
SMILES canónico |
CC(CO[Si](C)(C)C(C)(C)C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


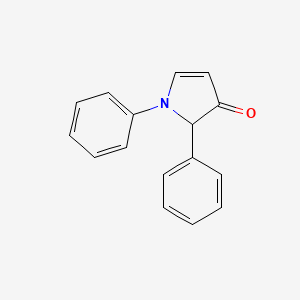
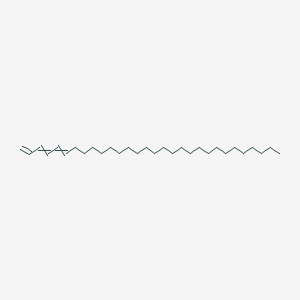
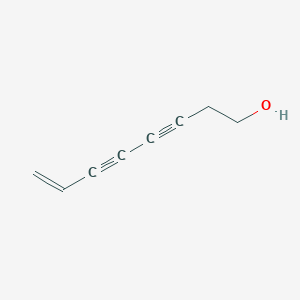
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
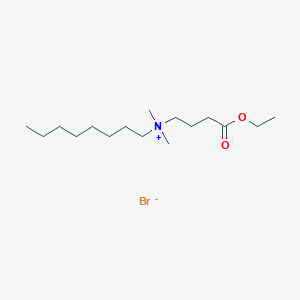
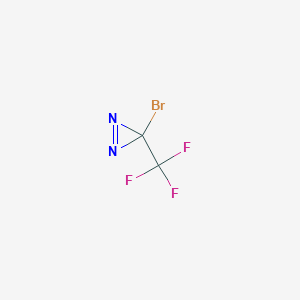


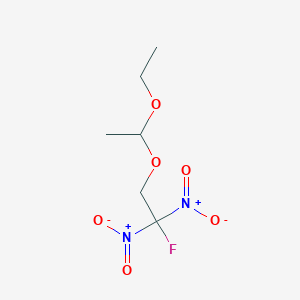
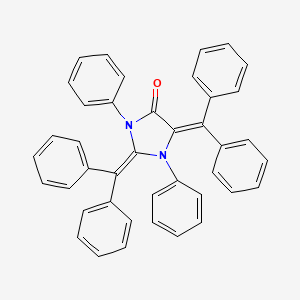
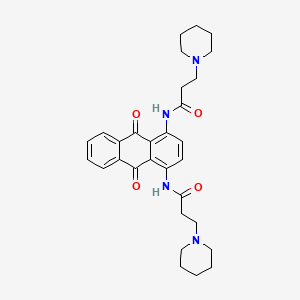
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
acetate](/img/structure/B14302318.png)
